8-Fluoro-7-methylquinoline-2-carbaldehyde
Description
8-Fluoro-7-methylquinoline-2-carbaldehyde is a fluorinated quinoline derivative characterized by a methyl group at position 7, a fluorine atom at position 8, and a carbaldehyde functional group at position 2. Quinoline scaffolds are widely explored in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties. The fluorine atom enhances metabolic stability and bioavailability, while the carbaldehyde group offers a reactive site for further derivatization .
Properties
Molecular Formula |
C11H8FNO |
|---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
8-fluoro-7-methylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H8FNO/c1-7-2-3-8-4-5-9(6-14)13-11(8)10(7)12/h2-6H,1H3 |
InChI Key |
PGIDRHBUBWDWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CC(=N2)C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-7-methylquinoline-2-carbaldehyde typically involves the cyclization and cycloaddition reactions of appropriate precursors. One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions. For instance, the reaction of 2-chloro-6-methylquinoline-3-carbaldehyde with fluorinating agents under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Aldehyde-Specific Reactions
The aldehyde group at position 2 enables diverse transformations:
Oxidation to Carboxylic Acid
-
Reaction : The aldehyde group is oxidized to a carboxylic acid under mild conditions.
-
Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media.
-
Conditions : Room temperature, aqueous solution.
Reduction to Alcohol
-
Reaction : The aldehyde is reduced to a primary alcohol.
-
Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Conditions : Anhydrous THF or ethanol, 0–25°C.
-
Yield : >90% for NaBH₄, ~75% for LiAlH₄.
Schiff Base Formation
-
Reaction : Condensation with amines to form Schiff bases.
-
Example : Reaction with 2,6-diisopropylbenzenamine yields imine derivatives.
-
Applications : Antimicrobial and anticancer agent precursors.
Fluorine Substitution Reactions
The electron-withdrawing fluorine at position 8 facilitates nucleophilic aromatic substitution (NAS):
Hydroxylation
-
Reaction : Fluorine replaced by hydroxyl group under basic conditions.
Amination
-
Reaction : Fluorine displaced by amines (e.g., NH₃, alkylamines).
-
Reagents : Ammonia in DMF, 100°C.
-
Yield : 40–55%.
| Substitution Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Hydroxylation | NaOH, H₂O, 80°C | 8-Hydroxyquinoline derivative | 60% |
| Amination | NH₃, DMF, 100°C | 8-Aminoquinoline derivative | 50% |
Quinoline Ring Functionalization
The quinoline core participates in electrophilic substitution, guided by substituent directing effects:
Nitration
-
Reaction : Nitration occurs at position 5 or 7 due to meta-directing effects of fluorine and aldehyde.
Bromination
| Reaction | Position | Reagents/Conditions | Yield |
|---|---|---|---|
| Nitration | C5/C7 | HNO₃/H₂SO₄, 0°C | 45% |
| Bromination | C3/C6 | Br₂, CH₃COOH, RT | 60% |
Methyl Group Reactivity
The methyl group at position 7 undergoes oxidation under harsh conditions:
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that 8-Fluoro-7-methylquinoline-2-carbaldehyde exhibits significant antimicrobial properties. The presence of the fluorine atom enhances its interaction with biological targets, which is crucial for its effectiveness against various microbial infections. For instance, studies have shown that compounds similar to this quinoline derivative can inhibit the growth of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Mycobacterium smegmatis | Data not specified |
| 7a (related compound) | Pseudomonas aeruginosa | 6.25 µg/ml |
| 9c (related compound) | Various strains | Significant inhibition observed |
1.2 Anticancer Potential
The compound has also been investigated for its anticancer properties. Its structural features allow it to bind effectively to cancer cell targets, enhancing its potential as a therapeutic agent. For example, derivatives of 8-hydroxyquinoline have shown promising results in inhibiting cancer cell proliferation . The mechanism often involves inducing apoptosis in cancer cells through various pathways.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | HeLa cervical cancer cells | Data not specified |
| Cu(II) complex with hydroxylquinoline | Multiple cancer cells | < 1 µM |
Material Science Applications
2.1 Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for use in organic light-emitting diodes. Its ability to act as an electron carrier enhances the efficiency of OLED devices . Research into its photophysical properties suggests that modifications to the quinoline structure can lead to improved performance in electronic applications.
Synthesis and Structural Studies
The synthesis of this compound typically involves several key methods aimed at optimizing yield and purity. Advanced purification techniques are employed to isolate the desired product effectively. Structural studies using techniques such as X-ray crystallography have confirmed the molecular arrangement and interactions of this compound with biological targets .
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in various applications:
- Antimicrobial Studies : A study reported significant antimicrobial activity against Mycobacterium smegmatis, indicating potential for developing new antibiotics .
- Anticancer Research : Investigations into derivatives have demonstrated their ability to induce apoptosis in cancer cells, suggesting a pathway for therapeutic development against cancers .
Mechanism of Action
The mechanism of action of 8-Fluoro-7-methylquinoline-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death. The incorporation of a fluorine atom enhances its biological activity and stability .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Differences
The table below highlights structural distinctions between 8-Fluoro-7-methylquinoline-2-carbaldehyde and related compounds:
| Compound | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | C₁₁H₈FNO | 7-CH₃, 8-F, 2-CHO | 189.19 (calculated) |
| 8-Amino-7-quinolinecarbaldehyde (Compound 6) | C₁₀H₆N₂O₃ | 7-CHO, 8-NH₂ | 202.17 |
| 8-Methoxyquinoline-2-carboxylic acid derivative (Compound 5a) | C₂₄H₂₃FN₄O₆ | 8-OCH₃, 2-COOH, piperazine linkage | 506.47 (calculated) |
Key Observations :
- Substituent Effects: Fluorine (electron-withdrawing) and methyl (electron-donating) groups in the target compound contrast with the amino group in Compound 6 and the methoxy-piperazine system in Compound 5a. These differences influence electronic distribution, reactivity, and intermolecular interactions .
- Functional Group Diversity: The carbaldehyde in the target compound provides a distinct reactive handle compared to the carboxylic acid in Compound 5a or the amino group in Compound 6, enabling divergent synthetic pathways .
Spectral and Analytical Data Comparison
Infrared Spectroscopy (IR):
| Compound | Notable IR Peaks (cm⁻¹) |
|---|---|
| This compound | ~1710 (C=O stretch, aldehyde) |
| Compound 6 | 3471 (O-H), 1712 (C=O) |
| Compound 5a | 1712 (C=O, carboxylic acid), 1625 (C=O, conjugated) |
Analysis :
- The aldehyde C=O stretch (~1710 cm⁻¹) in the target compound aligns with the carbonyl peaks in Compounds 5a and 6, though the latter includes additional features due to hydroxyl or conjugated systems.
Elemental Analysis:
| Compound | % C (Calc/Found) | % H (Calc/Found) | % N (Calc/Found) |
|---|---|---|---|
| Compound 6 | 59.41/59.82 | 2.99/3.11 | 13.86/13.54 |
| Target Compound (Theoretical) | 69.82/- | 4.26/- | 7.41/- |
Note: The target compound’s higher carbon content (vs. Compound 6) arises from the methyl and fluorine substituents, which replace nitrogen and oxygen atoms in analogues .
Biological Activity
8-Fluoro-7-methylquinoline-2-carbaldehyde is a fluorinated derivative of quinoline, characterized by a unique structure that includes a fused benzene and pyridine ring. The presence of a fluorine atom at the 8-position, a methyl group at the 7-position, and an aldehyde functional group at the 2-position enhances its biological activity. This compound has gained attention in medicinal chemistry for its potential applications in antimicrobial and anticancer therapies.
- Molecular Formula : C10H8FNO
- Structural Features :
- Fluorine atom at position 8
- Methyl group at position 7
- Aldehyde group at position 2
The incorporation of these functional groups significantly influences its reactivity and biological interactions, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits substantial antimicrobial properties. It has been evaluated against various pathogens, demonstrating effective inhibition:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas mirabilis | 62.5 μM |
| Aspergillus niger | MIC values vary based on structural modifications |
The fluorinated structure enhances binding affinity to microbial enzymes, which is crucial for its antimicrobial efficacy .
Anticancer Activity
The compound has also shown promising anticancer activity across several cancer cell lines. Notable findings include:
| Cell Line | IC50 (μM) |
|---|---|
| H-460 | 0.03 |
| HT-29 | 0.55 |
| HepG2 | 0.33 |
| SGC-7901 | 1.24 |
These values indicate that this compound is significantly more potent than many existing anticancer agents, with selectivity towards lung cancer cells .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound binds to enzymes critical for microbial survival and cancer cell proliferation.
- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that lead to cell death or growth inhibition.
Ongoing research aims to elucidate the precise molecular pathways involved in its action against cancer and microbial infections .
Case Studies
Several studies have highlighted the effectiveness of this compound in various therapeutic contexts:
- Antimicrobial Studies : A study demonstrated that derivatives of this compound maintained activity against Pseudomonas mirabilis, with modifications enhancing potency against Aspergillus niger .
- Anticancer Trials : In vitro studies showed that compounds similar to this compound exhibited IC50 values significantly lower than established treatments like gefitinib, indicating potential for development as a new class of anticancer drugs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-Fluoro-7-methylquinoline-2-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via formylation of the quinoline core. A common approach involves using Vilsmeier-Haack conditions (POCl₃/DMF) on 8-fluoro-7-methylquinoline. Optimization includes controlling temperature (0–5°C to avoid side reactions) and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation. Yield improvements require monitoring by TLC and adjusting reaction times .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aldehyde protons (δ ~10 ppm) and fluorine-coupled splitting patterns.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 204.07 for C₁₂H₁₀FNO).
- FT-IR : Validate carbonyl stretch (C=O) at ~1680–1700 cm⁻¹. Cross-referencing with computational simulations (DFT) enhances assignment accuracy .
Q. How can researchers assess the purity of this compound, and what are common impurities?
- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Common impurities include unreacted starting materials (e.g., 7-methylquinoline derivatives) and over-oxidized byproducts. Elemental analysis (C, H, N ±0.4%) and melting point consistency (if crystalline) provide additional validation .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work under a fume hood to avoid inhalation of volatile aldehydes. Store in airtight containers away from oxidizers. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
Advanced Research Questions
Q. How can structural contradictions arise between X-ray crystallography and computational models for this compound?
- Methodological Answer : Discrepancies often stem from crystal packing effects (e.g., hydrogen bonding or π-π stacking) not accounted for in gas-phase DFT calculations. Refinement using SHELXL (with anisotropic displacement parameters) and comparing torsional angles between experimental and optimized structures resolves such conflicts. Multi-conformational analysis in solution (NMR NOESY) further validates dynamic behavior .
Q. What strategies resolve conflicting reactivity data in fluorinated quinoline aldehyde derivatives?
- Methodological Answer : Contradictions may arise from solvent polarity (e.g., DMSO vs. THF) or trace metal contamination. Systematic reproducibility studies under inert atmospheres (argon/glovebox) and kinetic profiling (via in situ IR monitoring) isolate variables. Statistical tools like ANOVA identify significant outliers in datasets .
Q. How can mechanistic studies differentiate between electron-deficient and steric effects in reactions involving this compound?
- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in aldehyde group) tracks reaction pathways. Hammett plots (substituent σ values vs. rate constants) distinguish electronic vs. steric contributions. Computational modeling (NBO analysis) quantifies charge distribution at reactive sites .
Q. What methodologies identify and mitigate interference from trace impurities in catalytic applications of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
